Leucoanthocyanidins

Leucoanthocyanidins are a class of flavonoid compounds found in various plants and fruits, which play important roles in plant defense against oxidative stress. These compounds exist in a colorless form, but can be converted to anthocyanins through the action of enzymes or other chemical reactions, leading to the colorful pigments observed in berries, grapes, and flowers. Leucoanthocyanidins exhibit strong antioxidant properties due to their multiple hydroxyl groups, which help scavenge free radicals and reduce oxidative damage. They are also believed to have potential health benefits such as supporting cardiovascular health, improving cognitive function, and reducing the risk of chronic diseases. In addition to their nutritional value, leucoanthocyanidins can be used in food and beverage industries for natural color stabilization and antioxidant fortification, enhancing product quality and shelf life.
Leucoanthocyanidins
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